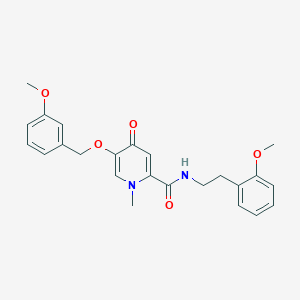

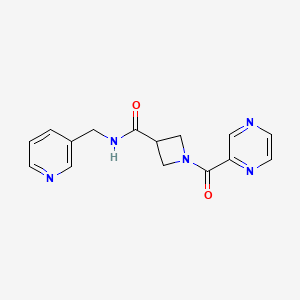

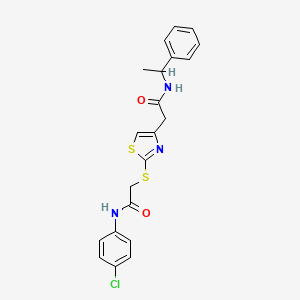

![molecular formula C22H26ClNO5S B2982173 Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 866135-91-3](/img/structure/B2982173.png)

Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C22H26ClNO5S and its molecular weight is 451.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Agents Synthesis

Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been explored for its potential in synthesizing new anticancer agents. A study described the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which demonstrated strong anticancer properties in vitro. These derivatives were synthesized using a series of chemical reactions starting from Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate (Rehman et al., 2018).

Antioxidant and Anticholinesterase Activities

Another research showed the synthesis of sulfonyl hydrazones with piperidine derivatives, evaluating their antioxidant capacity and anticholinesterase activity. The study synthesized two novel series of sulfonyl hydrazones, condensing benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one (Karaman et al., 2016).

Antibacterial and α-Glucosidase Inhibitory Activities

A study focused on the antibacterial and α-glucosidase inhibitory activities of hydrazone derivatives of ethyl isonipecotate. The target compounds exhibited significant inhibition against various bacterial strains and showed potential in treating type-2 diabetes due to their α-glucosidase inhibitory properties (Munir et al., 2017).

Liquid Chromatography Analytical Derivatization

In the field of analytical chemistry, a sulfonate reagent related to this compound was synthesized for derivatization in liquid chromatography. This reagent, including a tertiary amino function (a substituted piperazine), could be removed after derivatization by acid treatment, making it useful for sensitive detection in chromatography analyses (Wu et al., 1997).

Antimicrobial Activities

Additionally, research on substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives using ethyl piperidine-based compounds showed antibacterial and antifungal activities. This highlights its potential use in developing new antimicrobial agents (Faty et al., 2010).

Biodegradation Studies

In environmental science, a study on the biodegradation of chlorimuron-ethyl (a sulfonylurea herbicide) by Rhodococcus sp. D310-1 identified various degradation products. This research provides insight into the microbial degradation pathways of sulfonylurea herbicides, which are chemically related to this compound (Li et al., 2016).

Synthesis of Enzyme Inhibitors

Furthermore, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Molecular docking was used to examine their binding interactions with human proteins, confirming their potential as enzyme inhibitors (Khalid et al., 2014).

特性

IUPAC Name |

ethyl 1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClNO5S/c1-3-29-21(25)22(30(26,27)20-10-8-19(28-2)9-11-20)12-14-24(15-13-22)16-17-4-6-18(23)7-5-17/h4-11H,3,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZJAPXXXRBYNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

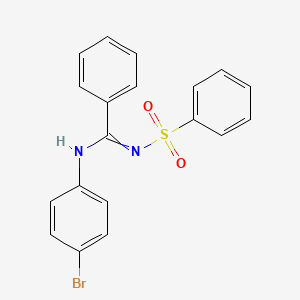

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)

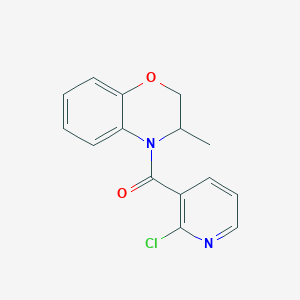

![N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2982099.png)

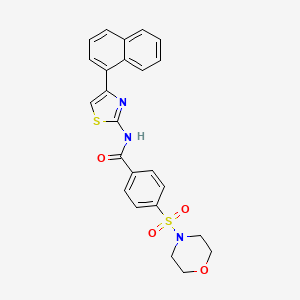

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982110.png)

![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2982112.png)